1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClFN It is a cyclopropane derivative that contains both bromine and fluorine atoms on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluoroaniline and cyclopropanecarboxylic acid.
Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent, such as diazomethane, to form the cyclopropane ring.
Amidation: The resulting cyclopropane intermediate is then subjected to amidation using an appropriate amine, such as ammonia or a primary amine, to introduce the amine group.
Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
1-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but with the fluorine atom at a different position on the phenyl ring.
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride: Another similar compound with different substitution patterns on the phenyl ring.
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride: This compound lacks the bromine atom but retains the fluorine and cyclopropane features.
Properties
Molecular Formula |
C9H10BrClFN |
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Molecular Weight |
266.54 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-6(9(12)4-5-9)2-1-3-7(8)11;/h1-3H,4-5,12H2;1H |
InChI Key |
JFYUBKWLPZAKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)Br)N.Cl |
Origin of Product |
United States |
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